MI-463 vs. MI-503: Comparative In Vivo Anti-Tumor Efficacy and Dosing
In a direct head-to-head comparison using the same MV4;11 human MLL leukemia xenograft model, MI-463 achieved comparable or slightly superior tumor growth inhibition at a significantly lower dose than its close analog MI-503 [1]. Both compounds were administered once daily via intraperitoneal injection, but the efficacious dose of MI-463 was 35 mg/kg, while MI-503 required 60 mg/kg [1]. This represents a 42% lower dose requirement for MI-463 to achieve a similar therapeutic effect (p < 0.003 for both compounds versus vehicle) [1]. The lower effective dose of MI-463 suggests improved in vivo potency and a potentially more favorable therapeutic window for long-term preclinical studies.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | 35 mg/kg once daily i.p. in MV4;11 xenograft mice (n=6), p<0.003 vs. vehicle [1] |
| Comparator Or Baseline | MI-503: 60 mg/kg once daily i.p. in MV4;11 xenograft mice (n=6), p<0.003 vs. vehicle [1] |
| Quantified Difference | MI-463 achieves equivalent efficacy at a 42% lower dose (35 mg/kg vs. 60 mg/kg). |
| Conditions | Subcutaneous MV4;11 xenograft model in BALB/c nude mice. |
Why This Matters
For procurement, this translates to a lower compound requirement per animal for equivalent efficacy, reducing overall cost and potential off-target effects in long-term in vivo MLL leukemia studies.
- [1] Borkin, D., et al. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell 27, 589–602 (2015). Figure 4B. View Source
